molecular formula C20H18F2N2O6 B15215014 (5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)

(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)

Cat. No.: B15215014
M. Wt: 420.4 g/mol
InChI Key: VHULLYPRKQRCPC-ZIAGYGMSSA-N
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Description

(5R,5’R)-3,3’-(2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one) is a complex organic compound characterized by its unique biphenyl structure with difluoro substitutions and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,5’R)-3,3’-(2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one) typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids under palladium catalysis.

    Introduction of Difluoro Substituents: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.

    Formation of Oxazolidinone Rings: This involves cyclization reactions using amino alcohols and carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids using reagents like PCC or KMnO4.

    Reduction: The oxazolidinone rings can be reduced to form amino alcohols using reducing agents like LiAlH4.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino alcohols.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific pathways.

Industry

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5R,5’R)-3,3’-(2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one) exerts its effects depends on its application. In enzyme inhibition, it may mimic the natural substrate, binding to the active site and preventing the enzyme from catalyzing its reaction. In catalysis, it can coordinate to metal centers, altering their electronic properties and facilitating specific reactions.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-Me-DUPHOS: A similar compound used in asymmetric catalysis.

    Biphenyl-4,4’-dicarboxylic acid: Another biphenyl derivative with different functional groups.

Uniqueness

    Structural Features: The presence of both difluoro substitutions and oxazolidinone rings makes it unique compared to other biphenyl derivatives.

    Applications: Its potential use in diverse fields such as catalysis, drug development, and materials science highlights its versatility.

Properties

Molecular Formula

C20H18F2N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

(5R)-3-[3-fluoro-4-[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H18F2N2O6/c21-17-5-11(23-7-13(9-25)29-19(23)27)1-3-15(17)16-4-2-12(6-18(16)22)24-8-14(10-26)30-20(24)28/h1-6,13-14,25-26H,7-10H2/t13-,14-/m1/s1

InChI Key

VHULLYPRKQRCPC-ZIAGYGMSSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F)F)CO

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F)F)CO

Origin of Product

United States

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